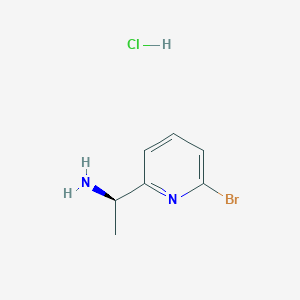

(R)-1-(6-Bromopyridin-2-yl)ethanamine hydrochloride

Beschreibung

(R)-1-(6-Bromopyridin-2-yl)ethanamine hydrochloride (CAS: 1415303-41-1) is a chiral amine derivative featuring a brominated pyridine ring. Its molecular formula is C₇H₁₀BrClN₂, with a molecular weight of 237.53 g/mol . The compound is stored under inert atmosphere at room temperature and carries hazard warnings for oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

Eigenschaften

IUPAC Name |

(1R)-1-(6-bromopyridin-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c1-5(9)6-3-2-4-7(8)10-6;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITFLBZVEWSGLF-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC(=CC=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415303-41-1 | |

| Record name | 2-Pyridinemethanamine, 6-bromo-α-methyl-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415303-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Bromopyridin-2-yl)ethanamine hydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method includes the bromination of 2-ethylpyridine to form 6-bromo-2-ethylpyridine, which is then subjected to a reductive amination process to yield ®-1-(6-Bromopyridin-2-yl)ethanamine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(6-Bromopyridin-2-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: The pyridine ring can be reduced under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation Reactions: Major products are pyridine N-oxides.

Reduction Reactions: Reduced pyridine derivatives are formed.

Wissenschaftliche Forschungsanwendungen

Chemistry

(R)-1-(6-Bromopyridin-2-yl)ethanamine hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including substitution and coupling reactions.

Biology

In biological research, this compound is investigated for its potential interactions with biological systems. It acts as a ligand in biochemical assays, providing insights into enzyme activity and receptor interactions.

Medicinal Chemistry

The compound is explored for its therapeutic properties, particularly as a precursor in the development of new drugs targeting neurological and psychiatric disorders. Studies have indicated its potential role in modulating neurotransmitter systems.

Industrial Applications

In industrial settings, (R)-1-(6-Bromopyridin-2-yl)ethanamine hydrochloride is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Case Studies

- Neuropharmacological Studies : Research has shown that (R)-1-(6-Bromopyridin-2-yl)ethanamine hydrochloride can influence serotonin receptor activity, making it a candidate for further investigation in treating mood disorders.

- Synthetic Pathways : A study detailed a novel synthetic route that enhanced yield and purity when producing this compound, demonstrating its importance in pharmaceutical chemistry.

- Biochemical Assays : In vitro assays have confirmed its efficacy as a ligand for certain G-protein coupled receptors, suggesting potential applications in drug discovery.

Wirkmechanismus

The mechanism of action of ®-1-(6-Bromopyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key attributes of (R)-1-(6-Bromopyridin-2-yl)ethanamine hydrochloride with its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substitution Position | Enantiomer | Storage Conditions | Application |

|---|---|---|---|---|---|---|---|

| (R)-1-(6-Bromopyridin-2-yl)ethanamine HCl | 1415303-41-1 | C₇H₁₀BrClN₂ | 237.53 | 6-Bromo | R | Inert atmosphere, RT | Not specified |

| (S)-1-(5-Bromopyridin-2-yl)ethanamine HCl | 1263094-16-1 | C₇H₁₀BrClN₂ | 237.53 | 5-Bromo | S | Not specified | Pharmaceuticals, Skincare |

| (S)-1-(5-Bromopyridin-2-yl)ethanamine diHCl | 1391450-63-7 | C₇H₁₁BrCl₂N₂ | 273.99 | 5-Bromo | S | Sealed, dry, RT | Pharmaceutical Intermediate |

| (R)-1-(5-Bromopyridin-2-yl)ethanamine diHCl | 1956322-54-5 | C₇H₁₁BrCl₂N₂ | 273.99 | 5-Bromo | R | Not specified | Not specified |

Key Observations:

Substitution Position: Bromine at position 6 (target compound) versus 5 (analogs) alters electronic and steric properties.

Enantiomerism : The (R)-configuration of the target compound contrasts with the (S)-enantiomers of analogs like CAS 1263094-16-1. Enantiomeric differences can significantly affect pharmacodynamics in chiral environments, such as enzyme binding sites .

Salt Forms: Dihydrochloride salts (e.g., CAS 1391450-63-7) exhibit higher molecular weights and solubility profiles compared to mono-hydrochlorides, which may influence bioavailability and formulation strategies .

Biologische Aktivität

(R)-1-(6-Bromopyridin-2-yl)ethanamine hydrochloride is a chiral amine compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a brominated pyridine ring and an ethylamine side chain, which contribute to its reactivity and biological properties. The presence of the bromine atom at the 6-position of the pyridine ring enhances its interaction with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C7H10BrN2 |

| CAS Number | 1212942-90-9 |

| Chirality | Chiral (R-enantiomer) |

| Solubility | Soluble in water and organic solvents |

(R)-1-(6-Bromopyridin-2-yl)ethanamine hydrochloride exhibits biological activity primarily through its interactions with specific receptors and enzymes. The compound can modulate neurotransmitter systems, potentially acting as a neurotransmitter modulator or enzyme inhibitor. Its mechanism likely involves:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing their activity.

- Enzyme Interaction : It can act as a substrate or inhibitor in enzyme-mediated reactions, affecting metabolic pathways.

Neuroprotective Effects

Research indicates that compounds similar to (R)-1-(6-Bromopyridin-2-yl)ethanamine hydrochloride can exhibit neuroprotective properties. For instance, studies have shown that related compounds can reduce oxidative stress and apoptosis in neuronal cells. A notable study demonstrated that certain derivatives exhibited protective effects against corticosterone-induced lesions in PC12 cells, suggesting potential applications in neurodegenerative diseases .

Antidepressant Potential

The compound's structural analogs have been evaluated for antidepressant-like effects in preclinical models. In forced swim tests (FST), related compounds significantly reduced immobility time in rats, indicating potential antidepressant activity comparable to established antidepressants like Fluoxetine . The modulation of brain-derived neurotrophic factor (BDNF) levels and reduction of oxidative stress markers were identified as possible mechanisms behind these effects.

Study on Neuroprotection

A study focused on a compound structurally related to (R)-1-(6-Bromopyridin-2-yl)ethanamine hydrochloride found that it significantly reduced cell apoptosis in PC12 cells subjected to oxidative stress. The results indicated:

- Reduction in ROS Levels : The compound effectively decreased reactive oxygen species (ROS) levels, enhancing cell survival.

- Increased BDNF Expression : Upregulation of BDNF was observed, which is crucial for neuronal health .

Antimicrobial Activity

Research has also explored the antimicrobial properties of brominated pyridine derivatives. Compounds with similar structures have shown promising antibacterial and antifungal activities against various pathogens, indicating that (R)-1-(6-Bromopyridin-2-yl)ethanamine hydrochloride may possess similar properties .

Q & A

Q. What synthetic methodologies are recommended for preparing (R)-1-(6-Bromopyridin-2-yl)ethanamine hydrochloride?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or reductive amination. A typical route involves reacting 6-bromo-2-pyridinecarboxaldehyde with (R)-α-methylbenzylamine under catalytic hydrogenation (e.g., Pd/C in methanol), followed by HCl treatment to yield the hydrochloride salt. Alternatively, bromopyridine derivatives can undergo Buchwald-Hartwig amination with chiral amines .

- Key Considerations :

- Purification via recrystallization or chiral HPLC to ensure enantiomeric purity.

- Monitor reaction progress using LC-MS or TLC with UV visualization.

Q. How can the compound be structurally characterized in academic research?

- Methodological Answer :

- Spectroscopy : Use / NMR to confirm the pyridine backbone and amine proton integration. IR spectroscopy identifies N-H stretches (~3300 cm) and C-Br vibrations (~600 cm) .

- Crystallography : Single-crystal X-ray diffraction (e.g., ORTEP-3 software ) resolves stereochemistry and hydrogen-bonding networks.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] = 261.02 Da) .

Q. What safety precautions are necessary given limited hazard data?

- Methodological Answer :

- Handling : Use nitrile gloves, lab coats, and fume hoods. Avoid inhalation/contact; electrostatic discharge precautions are critical .

- Storage : Store in airtight containers under inert gas (N) at 2–8°C. Stability studies (TGA/DSC) recommend monitoring decomposition above 150°C .

- Emergency Protocols : In case of exposure, rinse with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can DFT calculations optimize synthetic pathways or predict electronic properties?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP ) with dispersion corrections (e.g., D3BJ) improve accuracy for non-covalent interactions.

- Applications :

- Simulate reaction mechanisms (e.g., transition states in amination).

- Predict UV-Vis spectra (TD-DFT) or electrostatic potential maps for nucleophilic/electrophilic sites .

- Software : Gaussian 16 or ORCA with def2-TZVP basis sets.

Q. What strategies resolve enantiomeric impurities in asymmetric synthesis?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak IG-3 columns (hexane:isopropanol with 0.1% TFA) for baseline separation .

- Kinetic Resolution : Enzymatic catalysts (e.g., lipases) selectively hydrolyze undesired enantiomers .

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral acids (e.g., tartaric acid) .

Q. How are reaction intermediates or degradation products analyzed?

- Methodological Answer :

- LC-HRMS/MS : Identify byproducts (e.g., dehalogenated species or oxidation products) using a C18 column (0.1% formic acid/ACN gradient) .

- Mechanistic Probes : Isotopic labeling (e.g., -amine) tracks nitrogen migration in amination steps .

Q. What role does this compound play in medicinal chemistry research?

- Methodological Answer :

- Building Block : Used to synthesize kinase inhibitors or GPCR ligands via Suzuki-Miyaura coupling (e.g., replacing Br with aryl/heteroaryl groups) .

- Pharmacophore Modeling : Docking studies (AutoDock Vina) assess binding to target proteins (e.g., bromodomains) .

Contradictions and Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.